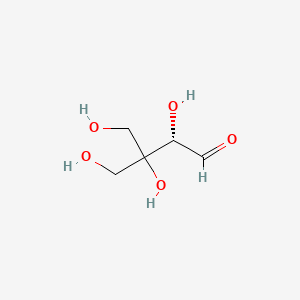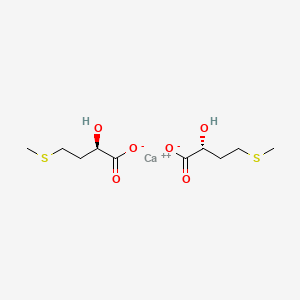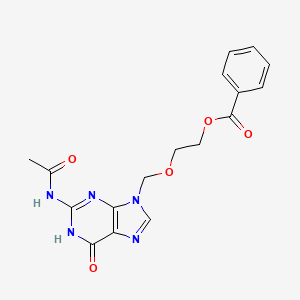
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is an organic compound that belongs to the class of carbohydrates It is a derivative of a sugar alcohol and is characterized by the presence of multiple hydroxyl groups and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal can be achieved through several methods. One common approach involves the oxidation of sugar alcohols such as erythritol. The reaction typically requires a mild oxidizing agent, such as pyridinium chlorochromate, under controlled conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to selectively oxidize specific hydroxyl groups in sugar alcohols. This method offers higher selectivity and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: Hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanoic acid.
Reduction: (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanol.
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mecanismo De Acción
The mechanism by which (2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal exerts its effects involves its interaction with specific molecular targets. The compound can participate in redox reactions, influencing cellular metabolic pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, affecting the structure and function of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,3,4-trihydroxybutanal: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
(2S)-2,3,4-trihydroxy-3-(methyl)butanal: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal is unique due to its combination of multiple hydroxyl groups and an aldehyde group, along with a hydroxymethyl group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(2S)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGPOAXYRRIZMM-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(C(C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(CO)([C@@H](C=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)






![2,2'-(6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene-2,8-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B565870.png)

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)
